molecular formula C16H8Cl2N4S4 B2683271 N-(4,6-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine CAS No. 1286709-40-7

N-(4,6-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

Cat. No. B2683271
CAS RN: 1286709-40-7
M. Wt: 455.41
InChI Key: MYDHYVVAKOIFSC-UHFFFAOYSA-N
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Description

N-(4,6-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine is a useful research compound. Its molecular formula is C16H8Cl2N4S4 and its molecular weight is 455.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Schiff base ligands comprising benzothiazole derivatives have been synthesized and characterized, showing significant emissions and good anti-bacterial activity against pathogenic bacteria. This synthesis involves the formation of lanthanide complexes with Ce(III), Nd(III), and Pr(III) ions (Mishra et al., 2020).
  • Novel functionalized bis-thiazole derivatives were synthesized via the ring closure of benzo[d]thiazol-2-amine, demonstrating an effective method for the creation of nitrogen-containing heterocycles (Arab-Salmanabadi, 2017).

Anti-bacterial and Anticancer Properties

  • Benzothiazole derivatives exhibit good anti-bacterial activity against bacteria causing skin infections and food poisoning, as well as anticancer activity against different cancer cell lines (Nofal et al., 2014).

Corrosion Inhibition

  • Quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives against corrosion of Fe metal, showing good agreement with experimental results (Kaya et al., 2016).

Organic Electronics

  • The development of practical approaches for the preparation of benzo[1,2-d:4,3-d']bis(thiazoles) for potential applications in organic electronics, focusing on photophysical and (spectro)electrochemical properties (Kostyuchenko et al., 2022).

Molecular Docking and Biological Evaluation

  • Coloring compounds based on thiazole analogues have been synthesized and demonstrated moderate to good antimicrobial activity and increased antioxidant properties, highlighting the potential for less toxic alternatives in coloring applications (Rizk et al., 2021).

properties

IUPAC Name

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N4S4/c1-23-16-20-9-3-2-8-12(13(9)26-16)25-14(19-8)22-15-21-11-7(18)4-6(17)5-10(11)24-15/h2-5H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDHYVVAKOIFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

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